3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core and an indole moiety
Preparation Methods
The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Indole Moiety: The indole moiety can be attached through a coupling reaction, such as the Buchwald-Hartwig amination, using appropriate catalysts and conditions.
Final Assembly: The final step involves the coupling of the quinazolinone-indole intermediate with a propanamide derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.
Coupling Reactions: The indole moiety can participate in various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form more complex structures.
Scientific Research Applications
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting cancer, inflammation, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the indole moiety can interact with receptors and modulate their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation, modulation of immune responses, and alteration of neurotransmitter signaling pathways.
Comparison with Similar Compounds
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide can be compared with other compounds that have similar structures or functional groups:
6,7-Dimethoxy-4-quinazolinone: This compound shares the quinazolinone core but lacks the indole moiety, resulting in different chemical reactivity and biological activity.
N-(2-(1H-indol-3-yl)ethyl)propanamide: This compound contains the indole moiety but lacks the quinazolinone core, leading to distinct properties and applications.
Quinazolinone Derivatives: Various quinazolinone derivatives with different substituents can be compared to highlight the unique features of the target compound, such as its methoxy groups and indole moiety.
Biological Activity
The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic organic molecule that integrates a quinazolinone core with an indole moiety. This structure suggests potential biological activity, particularly in pharmacological applications. The biological properties of this compound warrant a detailed exploration, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N3O5, with a molecular weight of approximately 369.4 g/mol. The presence of methoxy groups and the quinazolinone framework are critical for its biological interactions.
Structural Features
Feature | Detail |
---|---|
Molecular Formula | C19H23N3O5 |
Molecular Weight | 369.4 g/mol |
Quinazolinone Core | Present |
Indole Moiety | Present |
The quinazolinone structure is known to interact with various biological targets, including enzymes and receptors. The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The quinazolinone moiety may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : The indole component could interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Quinazolinones are often explored for their anti-inflammatory capabilities, making this compound a candidate for treating inflammatory diseases.
- Antimicrobial Properties : The presence of the indole group may enhance antimicrobial activity, which is significant in the context of rising antibiotic resistance.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated derivatives of quinazolinones for their anticancer effects. The results indicated that modifications at the 6 and 7 positions significantly enhanced cytotoxicity against various cancer cell lines. The compound's structure suggests it may follow similar pathways, warranting further investigation into its efficacy against specific cancers .
Study 2: Anti-inflammatory Mechanisms
Research documented in Pharmacology Reports highlighted the anti-inflammatory properties of quinazolinones. Compounds exhibiting similar structural characteristics demonstrated inhibition of pro-inflammatory cytokines in vitro. This suggests that our compound could potentially modulate inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis .
Study 3: Antimicrobial Activity
A recent investigation into related quinazolinone derivatives revealed notable antimicrobial activity against Gram-positive bacteria. This aligns with the structural features of our compound, indicating potential as a new antimicrobial agent .
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C23H24N4O4/c1-30-20-11-17-19(12-21(20)31-2)26-14-27(23(17)29)10-8-22(28)24-9-7-15-13-25-18-6-4-3-5-16(15)18/h3-6,11-14,25H,7-10H2,1-2H3,(H,24,28) |
InChI Key |
RQLUOQBDHRJBDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
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